molecular formula C20H25ClN6O4S B4213653 N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide

N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide

Cat. No.: B4213653
M. Wt: 481.0 g/mol
InChI Key: DUXJNZORCIEGBG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the triazine core: This can be achieved by reacting cyanuric chloride with morpholine under controlled conditions.

    Substitution reactions: The triazine core is then subjected to substitution reactions with 5-chloro-2-methoxyaniline to introduce the phenyl group.

    Thioether formation: Finally, the compound is formed by reacting the substituted triazine with a suitable thiol reagent under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-[(4,6-dimethyl-1,3,5-triazin-2-yl)thio]acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-[(4,6-diethyl-1,3,5-triazin-2-yl)thio]acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide lies in its specific substitution pattern and the presence of the morpholine groups, which may confer unique chemical and biological properties compared to other triazine derivatives.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O4S/c1-29-16-3-2-14(21)12-15(16)22-17(28)13-32-20-24-18(26-4-8-30-9-5-26)23-19(25-20)27-6-10-31-11-7-27/h2-3,12H,4-11,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJNZORCIEGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-methoxyphenyl)-2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide

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